molecular formula C5H10ClNO2 B3033894 (S)-2-Amino-2-cyclopropylacetic acid hydrochloride CAS No. 1253789-79-5

(S)-2-Amino-2-cyclopropylacetic acid hydrochloride

Cat. No.: B3033894
CAS No.: 1253789-79-5
M. Wt: 151.59
InChI Key: XINWYOAHPNHZJF-WCCKRBBISA-N
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Description

(S)-2-Amino-2-cyclopropylacetic acid hydrochloride is a chiral amino acid derivative with a cyclopropyl group attached to the alpha carbon

Scientific Research Applications

(S)-2-Amino-2-cyclopropylacetic acid hydrochloride has several scientific research applications:

Future Directions

: 2-Cyclopropyl-L-glycine, 97%, Thermo Scientific Chemicals : 2-cyclopropyl-L-glycine | C5H9NO2 | ChemSpider : 2-Cyclopropyl-L-glycine, 97%, Thermo Scientific Chemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-cyclopropylacetic acid hydrochloride typically involves the cyclopropanation of an appropriate precursor, followed by amination and subsequent conversion to the hydrochloride salt. One common method involves the use of cyclopropylcarbinol as a starting material, which undergoes oxidation to form cyclopropylcarboxaldehyde. This intermediate is then subjected to reductive amination with an appropriate amine source, such as ammonia or an amine derivative, to yield the desired amino acid. The final step involves the conversion of the free amino acid to its hydrochloride salt using hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve crystallization or other separation techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-cyclopropylacetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like acyl chlorides or anhydrides can be used for amide formation.

Major Products Formed

The major products formed from these reactions include oximes, nitriles, alcohols, aldehydes, and amides, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-cyclopropylacetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can enhance binding affinity and specificity, leading to more effective inhibition or activation of the target. The amino and carboxyl groups can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex .

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-3-cyclopropylpropanoic acid
  • (S)-2-Amino-2-methylacetic acid
  • (S)-2-Amino-2-phenylacetic acid

Uniqueness

(S)-2-Amino-2-cyclopropylacetic acid hydrochloride is unique due to its cyclopropyl group, which imparts rigidity and distinct steric properties. This can lead to enhanced binding affinity and selectivity in biological systems compared to other amino acid derivatives .

Properties

IUPAC Name

(2S)-2-amino-2-cyclopropylacetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2.ClH/c6-4(5(7)8)3-1-2-3;/h3-4H,1-2,6H2,(H,7,8);1H/t4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINWYOAHPNHZJF-WCCKRBBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@@H](C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-2-Amino-2-cyclopropylacetic acid hydrochloride
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(S)-2-Amino-2-cyclopropylacetic acid hydrochloride

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